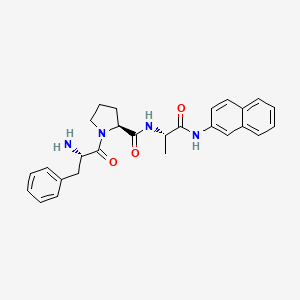

H-Phe-Pro-Ala-betana

Description

Overview of Synthetic Peptides and Peptidomimetics in Biochemical Research

Synthetic peptides and their modified counterparts, peptidomimetics, are indispensable tools in modern biochemical and biomedical research. Peptides, short chains of amino acids linked by peptide bonds, are fundamental to virtually all biological processes, acting as hormones, neurotransmitters, and signaling molecules. Synthetic peptides, created through chemical synthesis, allow researchers to produce specific sequences found in nature, or to design novel ones to study protein-protein interactions, map enzyme active sites, or act as therapeutic agents. bachem.com

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or non-standard amino acids. These modifications are often introduced to overcome the inherent limitations of natural peptides, such as poor stability against degradation by proteases, low membrane permeability, and short plasma half-life. sigmaaldrich.com By enhancing these properties, peptidomimetics serve as robust research tools and promising candidates for drug development. sigmaaldrich.comnih.gov Both synthetic peptides and peptidomimetics are crucial for developing laboratory tools for basic and applied studies, including diagnostics and the investigation of fundamental molecular mechanisms of life. nih.govnih.govd-nb.info

Significance of H-Phe-Pro-Ala-beta-naphthylamide as a Research Probe and Substrate

H-Phenylalanyl-Prolyl-Alanyl-beta-naphthylamide belongs to a class of fluorogenic substrates used to assay the activity of certain proteases. Its structure consists of a tripeptide sequence (Phenylalanine-Proline-Alanine) linked to a fluorescent reporter group, beta-naphthylamine, via an amide bond.

The significance of this compound lies in its specificity. The peptide sequence is designed to be recognized and cleaved by specific proteases, particularly those that recognize proline in the P1 position (the amino acid residue just N-terminal to the cleavage site). Enzymes such as dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase are known to cleave peptides after a proline residue. nih.govnih.gov

When an enzyme cleaves the amide bond between the alanine (B10760859) and the beta-naphthylamine, the beta-naphthylamine is released. In its free form, beta-naphthylamine is fluorescent, emitting light at a characteristic wavelength (typically around 410-420 nm) when excited by an appropriate wavelength of light (around 320-340 nm). bachem.com The rate of increase in fluorescence is directly proportional to the rate of enzyme activity. This allows for the continuous and highly sensitive measurement of enzyme kinetics. nih.gov

This tool is particularly valuable for:

Enzyme Characterization: Determining the kinetic parameters (like Km and kcat) of purified enzymes.

High-Throughput Screening: Screening large libraries of chemical compounds to find potential inhibitors of a target protease, which is a common strategy in drug discovery.

Diagnostic Applications: Measuring the activity of specific proteases in biological samples, which can be indicative of certain disease states.

The peptide sequence itself is crucial for specificity. For instance, DPP-IV is known to cleave Xaa-Pro dipeptides from the N-terminus of polypeptides. nih.gov The presence of Phenylalanine at the P2 position (the second residue from the cleavage site) influences the binding affinity of the substrate to the enzyme's active site. Studies on DPP-IV have shown that the enzyme has distinct preferences for the amino acid at this position.

Historical Context of Chromogenic and Fluorogenic Peptide Substrates

The development of synthetic peptide substrates with reporter groups revolutionized the study of proteases. Initially, assays relied on measuring the cleavage of large protein substrates, which was often cumbersome and lacked specificity.

Chromogenic Substrates: The 1970s saw the introduction of chromogenic substrates, particularly those using p-nitroaniline (pNA) as a reporter group. nii.ac.jp Similar to fluorogenic substrates, enzymatic cleavage of the amide bond releases p-nitroaniline, which is a colored compound that can be quantified using a spectrophotometer. bachem.com These substrates provided a much simpler and more direct way to measure enzyme activity and were rapidly adopted for research and clinical diagnostics, especially in the study of the coagulation cascade. nii.ac.jp

Fluorogenic Substrates: The quest for higher sensitivity led to the development of fluorogenic substrates. These compounds offer a significant advantage over their chromogenic counterparts because fluorescence detection is inherently more sensitive than absorbance measurements. This allows for the detection of much lower enzyme concentrations and the use of smaller sample volumes. ptfarm.pl

Beta-naphthylamide (βNA) was one of the early fluorogenic leaving groups used. d-nb.infonih.gov The first identification of DPP-IV, for example, was based on its ability to cleave glycylproline (B3032158) β-naphthylamide. nih.gov Over time, other fluorogenic groups with improved properties, such as 7-amino-4-methylcoumarin (B1665955) (AMC), were developed. nih.govnih.gov AMC and its derivatives often provide higher fluorescence quantum yields and are less prone to interference from background fluorescence, making them popular choices in modern enzyme assays. nih.govptfarm.pl The development of these substrates, including H-Phe-Pro-Ala-beta-naphthylamide, has provided researchers with a powerful toolkit for dissecting the complex roles of proteases in health and disease.

Detailed Research Findings

The utility of peptide-beta-naphthylamide substrates is demonstrated in their application for characterizing various enzymes. The kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat), provide quantitative measures of an enzyme's affinity for a substrate and its efficiency in converting it to a product.

Below are tables summarizing research findings for enzymes interacting with substrates similar to or including the Phe-Pro sequence linked to a naphthylamide or related fluorophore.

Table 1: Kinetic Data for Dipeptidyl Peptidase IV (DPP-IV) with Various Peptide Substrates

This table illustrates the substrate specificity of DPP-IV from different sources. Note the variation in activity with different amino acids at the P2 position. While direct data for H-Phe-Pro-Ala-beta-naphthylamide is sparse in the reviewed literature, the data for Phe-Pro-2-NNap (2-naphthylamide) provides a close approximation.

| Enzyme Source | Substrate | Km (µM) | Relative Activity / kcat/Km (M-1s-1) | Reference |

| Human Placenta | Gly-Pro-2-NNap | 400 | 100% (Reference) | d-nb.info |

| Human Placenta | Phe-Pro-2-NNap | 1000 | 243% | d-nb.info |

| Human Placenta | Gly-Pro-4-methoxy-2-NNap | 40 | 100% | d-nb.info |

| Barley | Lys-Pro-AMC | 0.071 | 2.1 x 106 | nih.gov |

| Barley | Arg-Pro-AMC | 0.083 | 1.8 x 106 | nih.gov |

| Barley | Ala-Pro-AMC | 0.35 | 1.1 x 106 | nih.gov |

| Barley | Phe-Pro-AMC | 8.9 | 1.1 x 104 | nih.gov |

Table 2: Enzyme Activity with Proline-Specific Substrates

This table shows the application of various proline-containing beta-naphthylamide substrates in assaying different peptidases. This highlights the broad utility of this class of compounds for studying enzymes with post-proline cleaving activity.

| Enzyme | Enzyme Source | Substrate | Assay Conditions / Observations | Reference |

| Prolyl Oligopeptidase | Porcine Brain | Z-Gly-Pro-naphthylamide | Displayed a doubly bell-shaped pH rate profile. | nih.gov |

| Prolyl Tripeptidyl Aminopeptidase (B13392206) | Porphyromonas gingivalis | Ala-Phe-Pro-βNA | Used to determine inhibitor (H-Ala-Ile-pyrrolidin-2-yl boronic acid) Ki value of 88.1 nM. | nii.ac.jp |

| Dipeptidyl Peptidase IV | Stenotrophomonas maltophilia | Gly-Pro-βNA | Used as a substrate to test for inhibitor activity. | nii.ac.jp |

Note: Z is the benzyloxycarbonyl protecting group.

Compound Names Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

| H-Phe-Pro-Ala-betana | H-Phenylalanyl-Prolyl-Alanyl-beta-naphthylamide |

| pNA | p-nitroaniline |

| AMC | 7-amino-4-methylcoumarin |

| βNA / 2-NNap | beta-naphthylamide / 2-naphthylamide |

| DPP-IV | Dipeptidyl Peptidase IV |

| Z-Gly-Pro-naphthylamide | Benzyloxycarbonyl-Glycyl-Prolyl-naphthylamide |

| Phe-Pro-2-NNap | Phenylalanyl-Prolyl-2-naphthylamide |

| Gly-Pro-2-NNap | Glycyl-Prolyl-2-naphthylamide |

| Gly-Pro-4-methoxy-2-NNap | Glycyl-Prolyl-4-methoxy-2-naphthylamide |

| Xaa-Pro-AMC | Unspecified aminoacyl-Prolyl-7-amino-4-methylcoumarin |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30N4O3 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C27H30N4O3/c1-18(25(32)30-22-14-13-20-10-5-6-11-21(20)17-22)29-26(33)24-12-7-15-31(24)27(34)23(28)16-19-8-3-2-4-9-19/h2-6,8-11,13-14,17-18,23-24H,7,12,15-16,28H2,1H3,(H,29,33)(H,30,32)/t18-,23-,24-/m0/s1 |

InChI Key |

IIZJVPYPUKBCCG-NWVWQQAFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)N |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)N |

Pictograms |

Health Hazard |

sequence |

FPA |

Origin of Product |

United States |

Synthetic Methodologies for H Phenylalanyl Prolyl Alanyl Beta Naphthylamide and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS is a widely adopted method for synthesizing peptides, including H-Phe-Pro-Ala-betana, due to its efficiency and ease of automation. chempep.com The process involves assembling the peptide chain step-by-step while it is anchored to an insoluble solid support. biosynth.com20.210.105

Resin Selection and Loading Optimization

The choice of resin is critical for the successful synthesis of a C-terminal amide like this compound. The resin acts as the solid support to which the initial amino acid is attached. biosynth.comappliedpolytech.com

For the synthesis of peptide amides, Rink Amide resin is a common choice. uci.edupeptide.com This resin is designed to yield a C-terminal amide upon cleavage of the completed peptide chain. uci.edu Other suitable resins include PAL (Peptide Amide Linker) resin and Sieber amide resin, which also facilitate the formation of peptide amides under mild acidic conditions. peptide.com The selection can be influenced by the desired acid lability and the steric hindrance at the C-terminus. peptide.com For instance, Sieber amide resin is noted to be less sterically hindered than Rink amide resin, potentially allowing for higher loading efficiency in demanding syntheses. peptide.com

Loading optimization is the process of determining the amount of the first amino acid attached to the resin. This is a crucial step to maximize the yield of the final peptide. A good loading percentage typically falls between 50% and 70%. uci.edu The loading level is influenced by factors such as the type of resin, the amino acid being loaded, and the reaction conditions.

| Resin Type | Typical Application | Cleavage Condition for Amide | Key Characteristics |

| Rink Amide Resin | Synthesis of peptide amides | Mild acid (e.g., 1% TFA) | Popular choice for Fmoc-based peptide amide synthesis. uci.edupeptide.com |

| PAL Resin | Synthesis of peptide amides | Mild acid, slightly more labile than Rink | Can yield cleaner products for long peptide sequences. peptide.com |

| Sieber Amide Resin | Synthesis of peptide amides and protected fragments | Very mild acid (e.g., 1% TFA in DCM) | Less sterically hindered than Rink, allowing for higher loading. peptide.comiris-biotech.de |

| MBHA Resin | Boc-protected peptide amides | Strong acid (e.g., HF) | Linker of choice for Boc-strategy peptide amides. biosynth.com |

This table provides a summary of common resins used for synthesizing peptide amides.

Coupling Reagent Selection and Reaction Conditions

The formation of the peptide bond between amino acids is facilitated by coupling reagents. These reagents activate the carboxyl group of one amino acid, making it susceptible to nucleophilic attack by the amino group of the next amino acid. jpt.com

Common classes of coupling reagents include:

Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. wikipedia.orgbachem.com

Phosphonium Salts: Including BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which offer high coupling efficiency. jpt.comsigmaaldrich.com

Uronium/Aminium Salts: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), known for their high efficiency and low side-product formation. jpt.comsigmaaldrich.comrsc.org

The choice of coupling reagent can significantly impact the reaction's speed and the purity of the final peptide. jpt.com For instance, HATU is often favored for difficult couplings due to its high reactivity. sigmaaldrich.comrsc.org

Reaction conditions, including the choice of solvent and base, are also critical. Dimethylformamide (DMF) is a common solvent for SPPS. uci.edu A tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to facilitate the coupling reaction. 20.210.105bachem.com

| Coupling Reagent | Class | Key Features |

| DCC/HOBt | Carbodiimide | Cost-effective, but can lead to side reactions and racemization. bachem.com |

| PyBOP | Phosphonium Salt | High coupling efficiency with low racemization risk. jpt.comsigmaaldrich.com |

| HBTU | Uronium/Aminium Salt | Excellent coupling efficiency, widely used in automated synthesizers. sigmaaldrich.comrsc.org |

| HATU | Uronium/Aminium Salt | Highly reactive, effective for sterically hindered or difficult couplings. sigmaaldrich.comrsc.org |

This table summarizes popular coupling reagents used in peptide synthesis.

Cleavage and Deprotection Techniques

Once the peptide chain is fully assembled, it must be cleaved from the resin support, and all protecting groups from the amino acid side chains must be removed. This final step is typically achieved by treatment with a strong acid. 20.210.105nih.gov

The specific cleavage cocktail used depends on the type of resin and the protecting groups on the amino acid side chains. For peptides synthesized on Rink Amide resin using the Fmoc/tBu strategy, a common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIPS). uci.edu The scavengers are crucial for preventing side reactions by capturing reactive cations generated during the deprotection process. peptide.comsigmaaldrich.com

For example, a standard cleavage procedure might involve treating the peptide-resin with a solution of 95% TFA, 2.5% water, and 2.5% TIPS for a few hours at room temperature. uci.edupeptide.com After cleavage, the crude peptide is typically precipitated with cold diethyl ether, collected by filtration, and then purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC). uci.edupeptide.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant in research settings, solution-phase peptide synthesis (SPS) remains a valuable technique, particularly for large-scale industrial production. chempep.comwikipedia.org In SPS, the reactions are carried out in a homogenous solution, and the intermediate products are isolated and purified after each step. wikipedia.org

Fragment Condensation Methods

Fragment condensation is a convergent strategy where smaller, pre-synthesized peptide fragments are coupled together in solution to form the final, larger peptide. chempep.comwikipedia.orgspringernature.com This approach can be more efficient for synthesizing long peptides as it breaks down a complex synthesis into the preparation of smaller, more manageable segments. chempep.comwikipedia.org

A key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the peptide fragment being activated. chempep.com Careful selection of coupling reagents and reaction conditions is necessary to minimize this side reaction.

Segment Coupling Techniques

Segment coupling is a broader term that encompasses fragment condensation. It refers to the joining of peptide segments, which can be either fully protected or have minimal protection. capes.gov.br A significant advancement in this area is native chemical ligation (NCL), a chemoselective method where an unprotected peptide thioester reacts with another peptide fragment containing an N-terminal cysteine residue to form a native peptide bond. wikipedia.orgnih.gov While the direct application to this compound might be limited as it lacks a cysteine, the principle of coupling larger, unprotected or minimally protected segments is a powerful tool in peptide synthesis. wikipedia.orgethz.ch

Solution-phase synthesis of a related dipeptide, Phenylalanine Arginine β-Naphthylamide (PAβN), has been reported using traditional peptide coupling chemistry, demonstrating the feasibility of this approach for similar structures. nih.govnih.gov This method involves the stepwise coupling of protected amino acids in solution, followed by purification of the intermediates. nih.gov

Incorporation of the Beta-Naphthylamide Moiety

The introduction of a β-naphthylamide group at the C-terminus of a peptide chain is a critical step that imparts specific properties to the molecule, often influencing its biological activity and stability. The synthesis of H-Phe-Pro-Ala-βNA typically involves the initial preparation of the protected tripeptide fragment, followed by its coupling with 2-naphthylamine (B18577).

Strategies for C-Terminal Functionalization

The primary strategy for the C-terminal functionalization of the Phe-Pro-Ala sequence with β-naphthylamine involves solution-phase peptide synthesis. This approach offers flexibility in terms of scale and purification of intermediates. A common methodology begins with the synthesis of the protected tripeptide, typically as Boc-Phe-Pro-Ala-OH. The synthesis of this precursor can be achieved through a stepwise approach, starting from C-terminal Alanine (B10760859) and sequentially adding Proline and Phenylalanine residues using standard peptide coupling reagents.

Once the protected tripeptide carboxylic acid is obtained, it is activated and subsequently reacted with 2-naphthylamine to form the amide bond. A variety of coupling reagents can be employed for this purpose. A widely used and effective coupling agent is 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), often used in conjunction with a tertiary base such as N,N-diisopropylethylamine (DIPEA) in a suitable aprotic solvent like dimethylformamide (DMF). pharmaleads.com An alternative and also highly efficient coupling reagent is propylphosphonic anhydride (B1165640) (T3P®), which is known to promote rapid and clean amide bond formation with minimal side reactions. mdpi.com

The general reaction scheme can be depicted as follows:

Preparation of the protected tripeptide: Stepwise solution-phase synthesis to yield Boc-Phe-Pro-Ala-OH.

Activation and Coupling: The carboxylic acid of Boc-Phe-Pro-Ala-OH is activated using a coupling reagent (e.g., HBTU/DIPEA or T3P®).

Amination: The activated tripeptide is then reacted with 2-naphthylamine to form Boc-Phe-Pro-Ala-βNA.

Deprotection: The final step involves the removal of the N-terminal Boc protecting group, typically under acidic conditions using trifluoroacetic acid (TFA), to yield the target compound, H-Phe-Pro-Ala-βNA. pharmaleads.com

Evaluation of Coupling Efficiency and Purity

High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the progress of the reaction and the purity of the product. By comparing the chromatograms of the reaction mixture over time with those of the starting materials and the purified product, one can determine the extent of conversion. A successful coupling will show the disappearance of the tripeptide carboxylic acid peak and the emergence of a new peak corresponding to the β-naphthylamide conjugate. The purity of the final product is also determined by HPLC, with the area of the product peak relative to the total peak area indicating the level of purity. pharmaleads.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides structural confirmation of the synthesized compound. 1H and 13C NMR spectra can verify the presence of the aromatic protons of the naphthyl group and the characteristic shifts of the amino acid residues, confirming the successful formation of the amide bond.

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide, providing definitive evidence of the correct product formation. nih.gov

The purity of the final product is typically enhanced through purification techniques such as preparative HPLC or column chromatography.

Stereochemical Control and Purity Assessment in Synthesis

Maintaining the stereochemical integrity of the chiral centers in the amino acid residues is a critical challenge in peptide synthesis. Racemization, particularly of the C-terminal amino acid of the activated peptide fragment (in this case, Alanine), can occur during the coupling step.

The choice of coupling reagent and reaction conditions plays a significant role in minimizing racemization. The use of additives such as 1-hydroxybenzotriazole (HOBt) or its analogues can suppress racemization during carbodiimide-mediated couplings. rsc.org Modern coupling reagents like HBTU and T3P® are generally considered to have a lower propensity for inducing racemization. mdpi.comgoogle.com

The enantiomeric purity of the final product, H-Phe-Pro-Ala-βNA, is assessed using chiral HPLC. This technique employs a chiral stationary phase (CSP) that can differentiate between the desired LLL-diastereomer and any LLD, LDL, or DLL-diastereomers that may have formed due to racemization. phenomenex.combioanalysis-zone.comsigmaaldrich.comresearchgate.net By comparing the retention times of the synthesized product with those of authentic standards of the different diastereomers (if available), the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) can be quantified.

Comparative Analysis of Synthetic Yields and Efficiencies

The table below presents a comparative analysis of hypothetical yields for the solution-phase synthesis of H-Phe-Pro-Ala-βNA using different coupling reagents for the key C-terminal amidation step. The yields for the synthesis of the Boc-Phe-Pro-Ala-OH precursor and the final deprotection step are assumed to be consistent across the different methods.

| Step | Reagent System | Typical Yield (%) | Overall Yield (%) | Purity (HPLC) (%) |

| Boc-Phe-Pro-Ala-OH Synthesis | Standard Solution Phase | 85 | - | >98 |

| Coupling to β-naphthylamine | HBTU/DIPEA | 80 | - | >95 |

| Coupling to β-naphthylamine | T3P® | 85 | - | >97 |

| Coupling to β-naphthylamine | DCC/HOBt | 75 | - | >90 |

| Boc Deprotection | TFA | 95 | - | >99 |

| Overall (using HBTU) | - | - | ~65 | >95 |

| Overall (using T3P®) | - | - | ~69 | >97 |

| Overall (using DCC/HOBt) | - | - | ~61 | >90 |

This data is illustrative and based on typical yields reported for solution-phase peptide couplings. Actual yields may vary depending on specific reaction conditions and purification methods.

Molecular Interactions and Mechanistic Elucidation of H Phenylalanyl Prolyl Alanyl Beta Naphthylamide

Enzymatic Substrate Characterization

The utility of H-Phe-Pro-Ala-βNA lies in its susceptibility to cleavage by specific enzymes, which hydrolyze the amide bond linking the C-terminal alanine (B10760859) to the beta-naphthylamide moiety. This reaction releases beta-naphthylamine, a molecule that can be detected and quantified to measure enzyme activity.

The specific amino acid sequence of H-Phe-Pro-Ala-βNA dictates its selectivity for certain proteases. The presence of a proline residue at the P2 position (the second amino acid from the scissile bond) makes it a potential substrate for enzymes with prolyl specificity.

Dipeptidyl Peptidases: Enzymes such as dipeptidyl peptidase II (DPPII) are known to cleave dipeptides from the N-terminus of peptides linked to naphthylamide derivatives. nih.gov Given its structure, H-Phe-Pro-Ala-βNA could be a substrate for an endopeptidase that recognizes the internal peptide bond or an aminopeptidase (B13392206) that sequentially removes amino acids.

Prolyl-Specific Peptidases: The proline residue suggests that this peptide could be a substrate for prolyl oligopeptidases or X-prolyl-dipeptidyl aminopeptidases (PepX). psu.edudairy-journal.org PepX, for instance, is known to cleave X-Pro dipeptides from the N-terminus of peptides. dairy-journal.org Similarly, prolylcarboxypeptidase (PRCP) cleaves substrates with a proline residue at the P1 position, but studies have shown it can also accept other amino acids like alanine in that position. ucsf.edunih.gov

Aminopeptidases: General aminopeptidases, such as aminopeptidase N (PepN), are metalloenzymes that hydrolyze N-terminal amino acids from peptides. psu.edu While H-Phe-Pro-Ala-βNA is a tripeptide, its hydrolysis could be initiated by aminopeptidases that recognize the N-terminal phenylalanine. Several aminopeptidases from Bacillus subtilis have shown activity towards L-alanyl-β-naphthylamide. asm.org

The kinetic parameters—Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat)—quantify the efficiency and affinity of an enzyme for its substrate. While specific kinetic data for the hydrolysis of H-Phe-Pro-Ala-βNA are not prominently available in the reviewed literature, data from similar chromogenic and fluorogenic peptide substrates can provide a comparative framework. These parameters are typically determined by measuring the rate of product formation (released beta-naphthylamine) at various substrate concentrations. ukrbiochemjournal.orgnih.gov

The efficiency of an enzyme is often expressed as the catalytic efficiency (kcat/Km). For example, the hydrolysis of a fluorogenic peptide by the 20S proteasome yielded a kcat/Km value of 13,000 M⁻¹s⁻¹. nih.gov The determination of these constants is crucial for comparing the substrate specificity of different enzymes or the efficiency of a single enzyme on various substrates. redalyc.orgugr.es

Table 1: Representative Kinetic Parameters for Similar Peptide Substrates

| Enzyme | Substrate | Km | Vmax | kcat/Km (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| X-prolyl-dipeptidyl aminopeptidase | Glycyl-prolyl-4-nitroanilide | 0.42 mmol·L⁻¹ | 12.8 µmol·mg⁻¹·min⁻¹ | Not Reported | dairy-journal.org |

| α-N-acylpeptide hydrolase | f-Met-Leu-Phe | 0.60 mM | Not Reported | 22,500 | acs.org |

| 20S Proteasome (BrAAP activity) | Abz-Gly-Pro-Ala-Leu-Ala-Nba | Not Reported | Not Reported | 13,000 | nih.gov |

This table presents data for analogous compounds to illustrate typical kinetic values, as specific data for H-Phe-Pro-Ala-betana was not found in the reviewed literature.

Specificity profiling is used to determine the range of proteases that can cleave a particular substrate or to define the preferred cleavage sequence for a specific protease. nih.gov This is often accomplished using libraries of synthetic peptides with diverse sequences. ucsf.edunih.gov

The sequence Phe-Pro-Ala suggests a multi-point recognition by the target enzyme:

P1 Position (Ala): The C-terminal alanine residue (P1 position relative to the scissile amide bond) is a small, neutral amino acid. Many peptidases, including M1 and M17 aminopeptidases, show activity against substrates with alanine at the P1 position. biorxiv.org

P2 Position (Pro): The proline residue at the P2 position is a significant specificity determinant. It restricts the conformational flexibility of the peptide backbone and is specifically recognized by prolyl-specific peptidases like prolyl oligopeptidase. psu.edu

P3 Position (Phe): The phenylalanine at the P3 position is a large, hydrophobic, and aromatic residue. The S3 subsite of the target enzyme would need to accommodate this bulky side chain. M1 aminopeptidases, for example, show high activity against substrates with hydrophobic residues like phenylalanine. semanticscholar.org

Therefore, H-Phe-Pro-Ala-βNA would likely be a selective substrate for proteases that have a binding pocket capable of accommodating this specific combination of amino acid residues, particularly an S2 subsite that favors proline.

The enzymatic hydrolysis of H-Phe-Pro-Ala-βNA involves the catalytic cleavage of the amide bond between the carboxyl group of the C-terminal alanine and the amino group of beta-naphthylamine. This reaction is a classic example of protease-mediated hydrolysis.

The general mechanism proceeds as follows:

Binding: The substrate, H-Phe-Pro-Ala-βNA, binds to the active site of the target enzyme. The specificity of this binding is determined by the interactions between the amino acid side chains of the substrate and the corresponding binding pockets (S-sites) of the enzyme.

Catalysis: The active site residues of the enzyme (e.g., a catalytic triad (B1167595) in serine proteases or a metal ion in metalloproteases) facilitate a nucleophilic attack on the carbonyl carbon of the scissile amide bond.

Cleavage: The amide bond is cleaved, leading to the formation of two products: the peptide fragment (H-Phe-Pro-Ala) and the leaving group, beta-naphthylamine. pnas.org

Release: The products are released from the active site, allowing the enzyme to engage in another catalytic cycle.

The release of beta-naphthylamine, which is chromogenic or fluorogenic, provides a measurable signal that is directly proportional to the rate of the enzymatic reaction. pnas.org

Ligand-Target Engagement Studies (Beyond Enzymatic Hydrolysis)

Beyond its role as a substrate for hydrolytic enzymes, H-Phe-Pro-Ala-βNA or similar peptide derivatives can act as ligands, binding to macromolecular targets without undergoing cleavage. Such interactions are critical in drug discovery for identifying and optimizing compounds that modulate protein function. selvita.comfrontiersin.org

Investigating the binding affinity of a ligand to its target is fundamental to understanding its potential as a therapeutic agent or a biological probe. nih.govbiorxiv.org While H-Phe-Pro-Ala-βNA is primarily designed as a substrate, its structural components could allow it to bind to non-catalytic sites on enzymes or to other proteins entirely. For instance, the related compound Phenylalanyl-arginine β-naphthylamide (PAβN) is a known inhibitor of the AcrB multidrug efflux pump, demonstrating that aminoacyl-naphthylamides can function as modulators of protein activity. pnas.org

Several biophysical techniques are available to study and quantify these interactions:

Proteome-wide Stability Assays: Methods like the Cellular Thermal Shift Assay (CETSA) and Solvent Proteome Profiling (SPP) measure changes in protein thermal stability or solvent-induced denaturation upon ligand binding, allowing for target identification and engagement studies in a cellular context. elifesciences.orgthno.org

Fluorescent Ligands: The inherent fluorescence of the naphthylamine group, or the attachment of other fluorophores, can be used to develop fluorescent ligands for target engagement studies, enabling high-throughput screening and visualization of binding via microscopy. nih.gov

Computational Modeling: In silico methods can predict the binding free energy and conformation of a ligand within a protein's binding site, providing insights into the affinity and specificity of the interaction. nih.govchalmers.se

Although specific studies on the binding affinity of H-Phe-Pro-Ala-βNA to macromolecular targets other than as a substrate are not detailed in the available literature, its peptide nature makes it a candidate for such interactions. The binding affinity would be governed by factors such as hydrogen bonding, hydrophobic interactions, and electrostatic forces between the peptide and the protein target. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| H-Phenylalanyl-Prolyl-Alanyl-beta-naphthylamide | H-Phe-Pro-Ala-βNA |

| beta-naphthylamine | βNA |

| Benzoyl-L-arginine beta-naphthylamide | BANA |

| Phenylalanyl-arginine β-naphthylamide | PAβN |

| Glycyl-prolyl-4-nitroanilide | |

| f-Met-Leu-Phe | f-MLF |

| Abz-Gly-Pro-Ala-Leu-Ala-Nba |

Analysis of Binding Kinetics and Dissociation Rates

The study of binding kinetics provides quantitative insights into the interaction between a ligand, such as H-Phe-Pro-Ala-βNA, and its target protein. Key parameters in this analysis include the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). While specific kinetic data for H-Phe-Pro-Ala-βNA is not extensively documented in publicly available literature, the principles of its analysis can be understood through studies of similar peptide substrates.

Kinetic assays involving chromogenic or fluorogenic substrates are commonly employed to determine these parameters. For instance, in the case of a similar peptide, Ala-Ala-Phe-pNA, its interaction with proteases can be monitored by the release of p-nitroaniline, which can be measured spectrophotometrically. iris-biotech.de The rate of this reaction is used to calculate the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), which are indicative of the substrate's affinity for the enzyme and the enzyme's catalytic efficiency.

The dissociation rate (k_off) is a critical parameter that defines the stability of the peptide-target complex. A lower k_off value signifies a more stable complex, as the ligand dissociates more slowly. nih.gov Techniques such as surface plasmon resonance (SPR) are instrumental in measuring both k_on and k_off rates directly, thereby allowing for the calculation of the K_d value (k_off/k_on). beilstein-journals.org

Hypothetical Data on Binding Kinetics of H-Phe-Pro-Ala-βNA with a Target Protease:

| Kinetic Parameter | Hypothetical Value | Description |

| K_m | 0.5 mM | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of V_max. A lower K_m suggests higher affinity. |

| V_max | 100 µmol/min/mg | Maximum rate of reaction when the enzyme is saturated with the substrate. |

| k_cat | 50 s⁻¹ | Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

| k_cat/K_m | 1.0 x 10⁵ M⁻¹s⁻¹ | Catalytic efficiency, reflecting how efficiently an enzyme converts substrate to product at low substrate concentrations. |

Hypothetical Data on Dissociation Rates of H-Phe-Pro-Ala-βNA:

| Dissociation Parameter | Hypothetical Value | Description |

| k_on (Association Rate) | 2.0 x 10⁵ M⁻¹s⁻¹ | The rate at which the peptide binds to its target. |

| k_off (Dissociation Rate) | 1.0 x 10⁻³ s⁻¹ | The rate at which the peptide-target complex dissociates. nih.gov |

| K_d (Dissociation Constant) | 5.0 nM | The equilibrium constant for the dissociation of the complex. A lower K_d indicates a stronger binding affinity. |

Molecular Recognition Principles in Peptide-Target Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. wikipedia.org The binding of H-Phe-Pro-Ala-βNA to its target is governed by a combination of these interactions, which are dictated by the peptide's sequence and conformation.

The key principles involved include:

Shape and Steric Complementarity: The three-dimensional structures of the peptide and the binding pocket of the target protein must be complementary, much like a key fitting into a lock. nih.gov The proline residue in H-Phe-Pro-Ala-βNA introduces a rigid kink in the peptide backbone, which can be crucial for fitting into a specific binding site. nih.gov The bulky phenyl and naphthyl groups also contribute significantly to the steric and hydrophobic interactions.

Hydrogen Bonding: Hydrogen bonds are critical for both the specificity and stability of peptide-target interactions. nih.gov The amide bonds in the peptide backbone and the side chains of the amino acids can act as hydrogen bond donors and acceptors. Intramolecular hydrogen bonds can also help to stabilize the bioactive conformation of the peptide. researchgate.net

Hydrophobic Interactions: The nonpolar side chains of phenylalanine and alanine, along with the naphthyl group, can interact favorably with hydrophobic pockets in the target protein, driving the binding process by excluding water molecules from the binding interface. beilstein-journals.org

Electrostatic Interactions: Although H-Phe-Pro-Ala-βNA is a neutral molecule at physiological pH, localized charge distributions can lead to electrostatic interactions with charged or polar residues in the target's binding site.

The combination of these forces results in a highly specific and affine interaction between H-Phe-Pro-Ala-βNA and its molecular target. The unique sequence of amino acids—Phenylalanine, Proline, and Alanine—each contributes distinct properties that are collectively recognized by the target protein. For instance, studies on the recognition of proline-alanine rich sequences by antibodies have shown that even the small side chain of alanine can be a crucial determinant of specificity. nih.gov

Structure Activity Relationship Sar Studies of H Phenylalanyl Prolyl Alanyl Beta Naphthylamide Analogues

Positional Scanning and Amino Acid Substitution Analysis

Impact of Phenylalanine (Phe) Modifications

The Phenylalanine (Phe) residue at the N-terminus of the peptide plays a significant role in its interaction with target enzymes. Modifications to this amino acid have been shown to modulate activity, highlighting its importance in substrate recognition and binding.

Studies on related peptide structures demonstrate that the hydrophobicity and aromaticity of the N-terminal residue are often key determinants of activity. For instance, in the context of aminopeptidase (B13392206) inhibitors, L-amino acids with hydrophobic side chains such as Phe, Tyr, and Trp are potent inhibitors. nih.gov The hydrophobic nature of Phenylalanine is believed to contribute to favorable interactions within the hydrophobic pockets of enzyme active sites. mdpi.com In studies of the efflux pump inhibitor Phenylalanyl-arginine β-naphthylamide (PAβN), the Phe residue is crucial for its inhibitory action. pnas.orgmdpi.comnih.gov Molecular dynamics simulations have shown that the phenyl ring of Phe can insert into hydrophobic regions of the target protein, such as the hydrophobic trap in the AcrB efflux pump. pnas.org

Modifications to the phenyl ring itself, such as halogenation, can further refine binding affinity and selectivity. For example, iodination at the 2-position of the benzene (B151609) ring in Phenylalanine (2-I-Phe) has been shown to significantly enhance affinity and selectivity for the L-type amino acid transporter 1 (LAT1). nih.gov In contrast, substitutions that reduce hydrophobicity or alter the steric profile, such as replacement with smaller or more polar amino acids, often lead to a decrease in potency. mdpi.com

Table 1: Impact of Phenylalanine (P1) Modifications on Enzyme Interaction

| Modification | Observation | Implication on Activity | Reference |

|---|---|---|---|

| Substitution with other hydrophobic residues (e.g., Tyr, Trp, Leu) | Can maintain or, in some cases, enhance inhibitory capacity. | Highlights the importance of a hydrophobic side chain at this position. | nih.gov |

| Substitution with smaller/polar residues | Generally leads to decreased potency. | Indicates a requirement for a specific size and hydrophobicity for optimal binding. | mdpi.com |

| Iodination of the phenyl ring (e.g., 2-I-Phe) | Markedly improves affinity and selectivity for certain transporters like LAT1. | Demonstrates that targeted chemical modification can fine-tune biological activity. | nih.gov |

Role of Proline (Pro) Residue in Conformational Preferences

The Proline (Pro) residue is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which locks the phi (Φ) torsional angle of the peptide backbone. acs.org This inherent conformational rigidity makes Proline a critical structural element in peptides, often inducing turns and specific secondary structures that are essential for biological recognition. nih.govresearchgate.net

The presence of a Proline residue frequently stabilizes β-turn conformations, particularly type VI turns when it is in a cis-peptide bond conformation. researchgate.net The Pro-Ala motif, for example, is known to be a potent turn-inducer. mdpi.com The chirality of the Proline and adjacent amino acids significantly influences the resulting conformation; heterochiral sequences like D-Pro-L-Ala are particularly effective at promoting stable β-turns through intrastrand hydrogen bonds. mdpi.com In contrast, homochiral L-Pro-L-Ala sequences may favor helical structures. mdpi.com The conformational preferences dictated by Proline are crucial for orienting the other residues of the peptide into the correct spatial arrangement for optimal interaction with the enzyme's binding pockets. researchgate.net This structural role is so significant that Proline residues are often found at key positions in bioactive peptides and peptidomimetics to enforce a specific, active conformation. nih.govresearchgate.net

Influence of Alanine (B10760859) (Ala) Substitutions

Alanine (Ala) is often used in "alanine scanning" mutagenesis to probe the importance of specific amino acid side chains. nih.gov Replacing a residue with Alanine removes the side chain beyond the β-carbon, allowing researchers to assess the contribution of the original side chain to the peptide's structure and function.

In the context of H-Phe-Pro-Ala-betana, the Alanine residue occupies the P1' position relative to a potential cleavage site if the beta-naphthylamide mimics a P1' amino acid. Its small, non-polar side chain generally provides a neutral contribution to binding. However, its replacement can have significant effects. Substituting Alanine with larger hydrophobic residues can either enhance or decrease activity depending on the topology of the enzyme's S1' subsite. For example, in studies of the M1-family aminopeptidase from Plasmodium falciparum (PfA-M1), the identity of the residue in the position equivalent to Ala had a substantial effect on both Km and kcat values. nih.gov While Ala-Ala dipeptides were hydrolyzed, substrates with larger hydrophobic or basic residues in the P1' position showed varied and often improved catalytic efficiencies. nih.gov

Conversely, systematic replacement of other residues in a peptide sequence with Alanine has shown that while some positions are critical and substitution leads to a dramatic loss of activity, others are more tolerant to change. mdpi.comnih.gov For instance, in T4 lysozyme, multiple Alanine substitutions within an alpha-helix were well-tolerated, suggesting that many residues were not essential for folding, although stability was affected. nih.gov This highlights that the influence of an Alanine substitution is highly context-dependent, relying on the specific enzyme-substrate interactions being studied.

Functional Significance of the Beta-Naphthylamide Moiety in Activity and Specificity

The beta-naphthylamide (βNA) group at the C-terminus of the peptide is not merely an inert cap; it plays a crucial functional role. It often serves as a reporter group in chromogenic or fluorogenic enzyme assays. ontosight.aipharmaleads.com Many peptidases, such as aminopeptidases, cleave the amide bond between the C-terminal amino acid (Alanine, in this case) and the βNA moiety, releasing beta-naphthylamine. ontosight.aiontosight.ainih.gov The release of this product can be detected spectrophotometrically or fluorometrically, providing a means to measure enzyme activity. pharmaleads.comoup.com

Conformational Constraints and Cyclization Effects on Biological Activity

Introducing conformational constraints into a peptide's structure is a widely used strategy in medicinal chemistry to enhance biological activity. nih.gov Linear peptides are often highly flexible, which can be entropically unfavorable for binding to a receptor or enzyme active site. By reducing this flexibility, for instance through cyclization or the incorporation of conformationally restricted amino acids (like Proline), the peptide can be "pre-organized" into its bioactive conformation. nih.govresearchgate.net

Cyclization can lead to several benefits:

Increased Potency: By locking the peptide into an active conformation, the entropic penalty of binding is reduced, which can lead to higher affinity. ijbs.com

Enhanced Specificity: A more rigid structure is less likely to bind to off-target sites, leading to higher selectivity. nih.govijbs.com

Improved Stability: Cyclic peptides are often more resistant to degradation by proteases compared to their linear counterparts. nih.gov

The method of cyclization is critical. Ring-closing metathesis (RCM) is one technique used to create cyclic peptide analogues that can stabilize specific secondary structures, such as β-turns. researchgate.net The size and nature of the cyclic constraint must be carefully designed to stabilize the desired conformation without introducing unfavorable steric clashes. researchgate.netmdpi.com

Design Principles for Modulating Enzyme Specificity and Binding Characteristics

The development of potent and specific peptide-based enzyme modulators is guided by several key design principles derived from SAR studies.

Targeting Multiple Subsites: Small-molecule inhibitors often target the highly conserved S1 pocket of proteases, which can lead to a lack of specificity. ijbs.com Peptide-based inhibitors have the advantage of being able to extend across multiple subsites (S3, S2, S1, S1', S2', etc.) of the enzyme active site. By optimizing the amino acid residues at each position to match the preferences of the target enzyme's subsites, both high potency and specificity can be achieved. ijbs.comsolubilityofthings.com

Mimicking Transition States or Key Structural Motifs: Inhibitors can be designed to mimic the transition state of the enzymatic reaction, leading to very tight binding. Alternatively, they can mimic key structural motifs of the natural substrate or binding partner, such as α-helices or β-sheets, to act as competitive inhibitors. nih.gov

Incorporation of Unnatural Amino Acids and Chemical Modifications: To improve properties such as stability, bioavailability, and potency, unnatural amino acids or chemical modifications can be introduced. nih.gov This includes N-methylation, Cα-methylation, using D-amino acids, or introducing moieties like the beta-naphthylamide group to enhance hydrophobic interactions. nih.govmdpi.com These modifications can confer resistance to proteolysis and fine-tune the electronic and steric properties of the peptide for improved binding.

Table 2: Summary of Design Principles for Peptide Modulators

| Principle | Strategy | Desired Outcome | Reference |

|---|---|---|---|

| Subsite Targeting | Extend peptide to interact with S2, S3, S2', etc. | Increased specificity and affinity. | ijbs.comsolubilityofthings.com |

| Conformational Constraint | Cyclization, use of Proline, D-amino acids. | Higher potency, selectivity, and metabolic stability. | nih.govijbs.com |

| Peptidomimetics | Mimic secondary structures (e.g., β-turns, α-helices). | Compete with natural substrates for binding. | nih.gov |

Stereochemical Contributions to Activity and Selectivity

The native and most common stereoisomers of amino acids in nature are of the L-configuration. However, the introduction of D-amino acids can have significant effects on a peptide's properties. These changes can alter the peptide's secondary structure, its stability against enzymatic degradation, and its binding mode to a receptor or enzyme active site.

Influence of Phenylalanine Stereochemistry

The N-terminal phenylalanine (Phe) residue is often a key contributor to the binding of peptide ligands, primarily through hydrophobic and aromatic interactions. The orientation of the benzyl (B1604629) side chain of phenylalanine is crucial for fitting into the S1 pocket of many proteases or the corresponding binding pocket of a receptor.

L-Phenylalanine: In its natural L-configuration, the benzyl side chain is oriented in a specific manner that is often optimal for binding to target proteins that have evolved to recognize L-amino acids. This configuration allows for favorable hydrophobic packing and potential π-π stacking interactions with aromatic residues like tyrosine or tryptophan within the binding site. researchgate.net

D-Phenylalanine: The substitution of L-Phe with D-Phe results in the benzyl side chain projecting in a different direction. This altered orientation can lead to several outcomes:

Reduced Activity: The D-Phe side chain may clash sterically with the binding pocket, preventing the peptide from adopting the necessary conformation for effective binding. This is a common reason for a significant loss of activity.

Altered Selectivity: In some cases, the D-Phe analogue might show reduced affinity for the primary target but gain affinity for a different receptor or enzyme subtype. This change in selectivity arises because the new spatial arrangement of the side chain may be more complementary to the topology of a different binding site.

Increased Stability: Peptides containing D-amino acids are often more resistant to degradation by peptidases, which typically exhibit high stereospecificity for L-amino acid substrates. This can lead to a longer biological half-life.

Influence of Proline Stereochemistry

Proline (Pro) is unique among the proteinogenic amino acids due to its cyclic side chain, which imposes significant conformational constraints on the peptide backbone. The stereochemistry at the alpha-carbon of proline dictates the geometry of the peptide turn it often induces.

L-Proline: L-Proline typically induces a β-turn structure, which is a common motif in bioactive peptides that facilitates a compact, folded conformation. This specific turn geometry is often essential for correctly positioning the flanking amino acid residues (Phe and Ala in this case) for optimal interaction with the target.

D-Proline: Replacing L-Pro with D-Pro dramatically alters the backbone geometry. It can induce a different type of turn or disrupt the turn altogether, leading to a more linear and flexible peptide. This conformational change can have a profound impact on activity:

A loss of the specific turn structure may prevent the peptide from adopting its bioactive conformation, resulting in a significant decrease or complete loss of activity.

The altered backbone may allow the peptide to fit into a different binding site, thus changing its selectivity profile.

Influence of Alanine Stereochemistry

Alanine (Ala) is the smallest chiral amino acid, with a methyl group as its side chain. While small, the stereochemical orientation of this methyl group can still influence peptide conformation and binding.

D-Alanine: The introduction of a D-Ala residue can introduce a local "kink" in the peptide backbone. The effect of this change is often context-dependent:

In some instances, this subtle change in backbone conformation can be detrimental to binding, leading to reduced potency.

In other cases, the D-Ala may be well-tolerated or even beneficial, potentially allowing for a more favorable interaction of adjacent residues with the target. The smaller size of the alanine side chain means that the steric penalty for a D-configuration might be less severe compared to larger residues like phenylalanine. Research on cyclic tetrapeptides has shown that even minor changes, such as substituting a larger amino acid with alanine, can significantly affect properties like chromatographic retention and the efficiency of cyclization, highlighting the impact of such modifications. nsf.gov

Synergistic Effects of Stereochemical Inversions

A hypothetical example of how stereochemical changes could affect the inhibitory activity (Ki) of this compound analogues is presented in the table below. This illustrates the principles discussed, where changes from the native L-configuration generally lead to a decrease in activity, although the magnitude of this effect varies with the position and nature of the amino acid.

| Compound Name | Structure | Hypothetical Inhibitory Constant (Ki) in nM |

| H-L-Phe-L-Pro-L-Ala-betana | L-L-L | 10 |

| H-D-Phe-L-Pro-L-Ala-betana | D-L-L | 500 |

| H-L-Phe-D-Pro-L-Ala-betana | L-D-L | 1200 |

| H-L-Phe-L-Pro-D-Ala-betana | L-L-D | 150 |

| H-D-Phe-D-Pro-L-Ala-betana | D-D-L | 800 |

| H-L-Phe-D-Pro-D-Ala-betana | L-D-D | 2500 |

| H-D-Phe-L-Pro-D-Ala-betana | D-L-D | 950 |

| H-D-Phe-D-Pro-D-Ala-betana | D-D-D | 1800 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of stereochemical influence on peptide activity.

Biophysical and Spectroscopic Characterization of H Phenylalanyl Prolyl Alanyl Beta Naphthylamide

Conformational Analysis in Solution (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

The solution conformation of peptides like H-Phenylalanyl-Prolyl-Alanyl-beta-naphthylamide is critical to their biological activity and interactions. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the secondary and tertiary structures of peptides in solution. researchgate.netphotophysics.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net In peptides, the primary chromophores contributing to the far-UV CD spectrum (180-240 nm) are the peptide bonds themselves. The resulting spectra can be analyzed to estimate the content of secondary structural elements like α-helices, β-sheets, and random coils. researchgate.netphotophysics.com For instance, a high α-helical content typically shows a positive peak around 190 nm and two negative peaks at approximately 208 and 222 nm. photophysics.com The presence of a β-turn, a common structural motif in peptides containing proline, can also be characterized by CD spectroscopy, although the spectral signatures can be more complex and dependent on the specific turn type (e.g., type I, II, I', II'). rsc.org The near-UV CD spectrum (250-350 nm), on the other hand, arises from aromatic amino acid side chains and disulfide bonds, providing information about the tertiary structure and the local environment of these chromophores. photophysics.com For H-Phe-Pro-Ala-betana, the phenylalanine and β-naphthylamide moieties would contribute to this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of molecules in solution. For peptides, 1H NMR is particularly informative. uzh.ch Chemical shifts of amide protons (typically between 5.5 and 8 ppm) can indicate their involvement in hydrogen bonding, a key feature of stable secondary structures. researchgate.net Through-bond (e.g., COSY, TOCSY) and through-space (e.g., NOESY) correlation experiments allow for the assignment of resonances to specific protons and the determination of their spatial proximities. uzh.ch The analysis of NOESY cross-peaks is crucial for identifying short interproton distances, which are then used to calculate a three-dimensional structure. For a peptide containing proline, the Phe-Pro bond conformation can be investigated, as it is known to adopt specific β-turn conformations, such as type VIa2 or type II'. researchgate.net The presence of the β-naphthylamide group would also introduce characteristic aromatic proton signals in the NMR spectrum. nih.gov

Spectroscopic Properties of the Beta-Naphthylamide Chromophore

The β-naphthylamide group in this compound serves as a fluorescent chromophore, making the peptide a useful tool in biochemical assays. Its spectroscopic properties are key to its application.

Absorbance and Emission Spectra Characterization

The β-naphthylamide moiety exhibits characteristic absorbance and emission spectra. Generally, naphthylamide derivatives absorb ultraviolet (UV) light and emit in the violet-blue region of the electromagnetic spectrum. For example, a similar compound, (L)-(4-benzoyl)Phe-B-NA, has a maximum absorption at 210 nm. pharmaleads.com Upon excitation, β-naphthylamine, the product of hydrolysis, typically shows an emission maximum around 410 nm when excited at 340 nm. pharmaleads.com The exact wavelengths of maximum absorbance (λ_max) and emission (λ_em) for this compound would be influenced by the peptide backbone and the solvent environment.

The phenomenon of solvatochromism, where the emission spectrum shifts with solvent polarity, is a common feature of such chromophores. researchgate.net In polar solvents, a red-shift (to longer wavelengths) in the emission is often observed. researchgate.netnih.gov This sensitivity to the local environment makes β-naphthylamide-containing peptides useful probes for studying binding events and conformational changes.

Fluorescence Quantum Yield and Lifetime Measurements

Fluorescence Quantum Yield (Φ_F): The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Environment-sensitive fluorophores often exhibit a low quantum yield in aqueous solutions, which increases significantly in nonpolar environments or upon binding to hydrophobic sites, such as those in proteins or membranes. researchgate.net This property is advantageous for developing "turn-on" fluorescent probes.

Fluorescence Lifetime (τ_F): The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For β-(2-naphthyl)-D-alanine (D-Nal), a structurally related fluorophore, the lifetime is significantly longer than that of tryptophan, allowing for clear distinction between the two in time-resolved fluorescence studies. nih.gov This long lifetime can also be sensitive to the molecular environment, providing another parameter to probe interactions.

| Spectroscopic Property | Typical Value/Behavior | Reference |

| Absorbance Maximum (λ_max) | ~210 nm (for a similar peptide) | pharmaleads.com |

| Emission Maximum (λ_em) | ~410 nm (for β-naphthylamine) | pharmaleads.com |

| Solvatochromic Shift | Red-shift in polar solvents | researchgate.netnih.gov |

| Quantum Yield (Φ_F) | Increases in nonpolar environments | researchgate.net |

| Fluorescence Lifetime (τ_F) | Relatively long, sensitive to environment | nih.gov |

Thermodynamic Parameters of Binding and Hydrolysis Reactions

This compound can act as a substrate for various peptidases. The thermodynamics of its binding to an enzyme and the subsequent hydrolysis of the peptide bond can be characterized by several parameters.

The binding affinity of a substrate to an enzyme is often described by the Michaelis constant (K_M), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). For similar aminoacyl β-naphthylamides interacting with the AcrB efflux pump, K_M values were in the micromolar range. pnas.org For example, the K_M for Phe-Naph was 10.8 ± 4.1 μM. pnas.org

The thermodynamics of binding can also be assessed using techniques like Isothermal Titration Calorimetry (ITC), which directly measures the heat changes upon binding. This allows for the determination of the binding affinity (K_a), enthalpy change (ΔH), and entropy change (ΔS). For instance, the binding of tynorphin to human dipeptidyl-peptidase III (DPP III) had a calculated binding free energy of -26.56 kcal/mol. nih.gov

The hydrolysis of the amide bond is a chemical reaction with its own thermodynamic profile. The rate of hydrolysis can be monitored by the increase in fluorescence of the liberated β-naphthylamine. cnjournals.com The activation energy for the hydrolysis of a peptide bond in the active site of human DPP III was calculated to be 14.21 kcal/mol. nih.gov

| Thermodynamic Parameter | Description | Example Value (Similar Compounds) | Reference |

| Michaelis Constant (K_M) | Substrate concentration at ½ V_max | 10.8 ± 4.1 μM (for Phe-Naph with AcrB) | pnas.org |

| Binding Free Energy (ΔG_bind) | Overall energy change upon binding | -26.56 kcal/mol (for tynorphin with DPP III) | nih.gov |

| Activation Energy (E_a) | Energy barrier for hydrolysis | 14.21 kcal/mol (for tynorphin hydrolysis by DPP III) | nih.gov |

Intermolecular Interactions with Solvents and Cosolutes

The interactions of this compound with its surrounding environment, including solvents and other dissolved substances (cosolutes), significantly influence its conformation and spectroscopic properties.

The solvent polarity can affect the stability of different peptide conformations. In aqueous solutions, hydrophobic parts of the peptide, like the phenylalanine side chain and the naphthyl group, may tend to associate to minimize contact with water, potentially leading to a more compact structure.

The fluorescence of the β-naphthylamide chromophore is particularly sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.netnih.gov The emission maximum can shift depending on the polarity of the solvent, providing a means to probe the local environment of the peptide. This effect is attributed to the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. Linear solvation energy relationships (LSERs) can be used to correlate spectroscopic shifts with solvent parameters, revealing the nature of the interactions (e.g., hydrogen bonding, π-π interactions). science.gov

Interactions with cosolutes, such as salts or other biomolecules, can also modulate the peptide's properties. For example, the binding of the peptide to a protein would likely alter the local environment of the β-naphthylamide group, leading to changes in its fluorescence spectrum, quantum yield, and lifetime. This is the basis for its use as a reporter in enzyme assays and binding studies. The interaction of similar compounds with lipopolysaccharides has also been studied, indicating the potential for membrane interactions. nih.gov

Computational Modeling and Structural Bioinformatics of H Phenylalanyl Prolyl Alanyl Beta Naphthylamide

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a flexible molecule like H-Phe-Pro-Ala-βNA, MD simulations can elucidate its conformational landscape, revealing the different shapes it can adopt in a solution or near a biological target. researchgate.netnih.gov

An MD simulation of this tripeptide would typically be performed in an explicit water model to mimic physiological conditions. researchgate.net The simulation would track the movements of the peptide backbone and its side chains over nanoseconds, providing insights into its structural flexibility. rsc.org Key dynamic behaviors that would be observed include:

Backbone Flexibility: The simulation would reveal the range of motion of the peptide backbone, defined by the phi (φ) and psi (ψ) dihedral angles of the Phenylalanine and Alanine (B10760859) residues. This flexibility is critical for the peptide to adapt its shape to fit into an enzyme's active site.

Side-Chain Rotations: The simulation would capture the rotation of the Phenylalanine benzyl (B1604629) group and the Alanine methyl group. The orientation of the bulky, hydrophobic phenyl and naphthyl groups is crucial for interactions with hydrophobic pockets in target proteins. nih.gov

Global Conformations: By analyzing the trajectory, researchers can identify dominant conformational clusters, such as whether the peptide tends to adopt extended, beta-strand-like, or more compact, folded structures. nih.gov Studies on similar tripeptides show they often exist as an ensemble of rapidly interconverting conformers, predominantly populating β-strand and polyproline II (PPII) conformations. nih.gov

These simulations provide a foundational understanding of the peptide's intrinsic dynamics, which is essential for interpreting the results of docking studies and understanding its interaction mechanisms. plos.orgnih.gov

Table 1: Typical Parameters for MD Simulation of a Tripeptide

| Parameter | Typical Value/Method | Rationale |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system, defining atomic interactions. plos.org |

| Water Model | TIP3P, TIP4P, SPC/E | Explicitly models the solvent environment, crucial for hydrophobic effects and H-bonding. plos.org |

| Simulation Time | 20-100+ nanoseconds | Allows for sufficient sampling of conformational space for a small peptide. rsc.orgnih.gov |

| Temperature/Pressure | 298-310 K, 1 bar (NPT ensemble) | Simulates physiological conditions. |

Molecular Docking Studies with Predicted or Known Enzymatic Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net For H-Phe-Pro-Ala-βNA, docking can identify potential enzymatic targets and predict the specific interactions that stabilize the complex.

Based on its structure, particularly the "Pro" residue at the second position (P2), H-Phe-Pro-Ala-βNA is a potential substrate or inhibitor for enzymes of the prolyl oligopeptidase family (e.g., Dipeptidyl Peptidase IV). frontiersin.orgjst.go.jp These enzymes often recognize and cleave peptide bonds involving proline. jst.go.jp DPP-IV, for instance, cleaves X-Pro dipeptides from the N-terminus, and its active site has distinct pockets to accommodate the ligand. mdpi.com

A molecular docking study would involve:

Preparation: Generating a 3D structure of H-Phe-Pro-Ala-βNA and obtaining the crystal structure of a potential target enzyme (e.g., human DPP-IV) from the Protein Data Bank.

Docking Simulation: Placing the ligand into the enzyme's active site and using a scoring function to evaluate thousands of possible binding poses. The pose with the lowest energy score is considered the most likely binding mode.

Interaction Analysis: Examining the best-scoring pose to identify key molecular interactions. For H-Phe-Pro-Ala-βNA in the DPP-IV active site, interactions would likely include:

Hydrophobic Interactions: The phenyl ring of Phenylalanine and the naphthylamide group would likely occupy hydrophobic pockets (like the S1 pocket in DPP-IV). researchgate.netmdpi.com

Hydrogen Bonds: The peptide backbone's amide and carbonyl groups could form hydrogen bonds with active site residues.

Salt Bridges/Ionic Interactions: The free N-terminal amino group is expected to form a salt bridge with acidic residues (like Glu205/Glu206 in DPP-IV's S2 pocket). mdpi.com

Docking studies can rapidly screen a virtual library of potential targets, prioritizing them for further experimental validation. nih.gov

Table 2: Predicted Enzymatic Targets and Key Interacting Residues for H-Phe-Pro-Ala-βNA

| Potential Enzyme Target | Key Ligand Feature | Predicted Interacting Enzyme Residues (Based on Homologues) | Type of Interaction |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | N-terminal Phe-Pro | Glu205, Glu206, Arg125 (S2 pocket) | Ionic/H-bond with N-terminus researchgate.netmdpi.com |

| Proline Ring | Tyr631, Val656, Tyr662, Val711 (S1 pocket) | Hydrophobic/Van der Waals mdpi.com | |

| Phenylalanine Side Chain | Phe357, Arg358 (S2 pocket) | Hydrophobic/Cation-π mdpi.com | |

| Prolyl Oligopeptidase (POP) | Pro-Ala sequence | Catalytic Triad (B1167595) (Ser, Asp, His) | Covalent (if substrate) |

| Phenylalanine Side Chain | Hydrophobic subsites | Hydrophobic |

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, provide a highly detailed description of a molecule's electronic properties. nih.gov For H-Phe-Pro-Ala-βNA, QM methods like Density Functional Theory (DFT) can be used to understand its intrinsic reactivity and electronic structure, complementing the classical picture from MD and docking. weizmann.ac.ilacs.org

Key properties derived from QM calculations include:

Charge Distribution and Electrostatic Potential: QM calculations reveal the distribution of electron density across the molecule. This would show that oxygen atoms in the carbonyl groups are electronegative (partial negative charge), while the adjacent carbon atoms are electrophilic (partial positive charge). This electrophilicity makes the peptide bonds susceptible to nucleophilic attack by an enzyme's catalytic residue (e.g., a serine hydroxyl group).

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. The locations of these orbitals highlight the most probable sites for electron donation (HOMO, often on the aromatic rings) and acceptance (LUMO, often on the carbonyls).

Bonding Analysis: Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can characterize the strength and nature of chemical bonds, including the peptide bonds targeted by proteases. nih.gov

QM calculations can also be combined with molecular mechanics in QM/MM models. In this hybrid approach, the reactive center (e.g., the scissile peptide bond and the enzyme's catalytic residues) is treated with high-accuracy QM, while the rest of the protein is modeled with computationally faster MM, allowing for the study of reaction mechanisms like peptide bond hydrolysis. nyu.edu

Table 3: Predicted QM Properties of H-Phe-Pro-Ala-βNA and Their Significance

| QM-Calculated Property | Predicted Location/Feature on H-Phe-Pro-Ala-βNA | Chemical/Biological Implication |

|---|---|---|

| Highest Negative Electrostatic Potential | Carbonyl oxygen atoms | Site for hydrogen bond donation from enzyme. |

| Highest Positive Electrostatic Potential | N-terminal ammonium (B1175870) group (-NH₃⁺) | Site for ionic interactions/salt bridges. |

| LUMO (Lowest Unoccupied MO) | Primarily on the carbonyl carbons of peptide bonds | Most likely site for nucleophilic attack during hydrolysis. |

| HOMO (Highest Occupied MO) | Distributed across the phenyl and naphthyl π-systems | Site for electron donation in π-stacking or cation-π interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For H-Phe-Pro-Ala-βNA, QSAR would be a powerful tool for designing analogues with enhanced inhibitory potency against a specific enzyme target. gubra.dkmdpi.com

The QSAR process involves several steps:

Dataset Creation: A series of analogues of H-Phe-Pro-Ala-βNA would be synthesized and tested for their biological activity (e.g., IC₅₀ value for DPP-IV inhibition). Analogues could be created by systematically changing each amino acid (e.g., replacing Phe with Tyr or Trp; replacing Ala with Gly or Val) or modifying the naphthylamide group.

Descriptor Calculation: For each analogue, a set of numerical descriptors representing its physicochemical properties is calculated. These can include descriptors for hydrophobicity (logP), electronics (dipole moment), and sterics (molar volume), as well as specific amino acid scales (z-scales). gubra.dk

Model Building: A statistical model, often using methods like Partial Least Squares (PLS) or Support Vector Regression (SVR), is built to find a mathematical equation linking the descriptors to the biological activity. mdpi.com

Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation and an external test set of compounds not used in model training. nih.gov

A validated QSAR model can then be used to predict the activity of virtual, not-yet-synthesized analogues, allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. For example, the model might predict that increasing the hydrophobicity at the Phenylalanine position while maintaining a small, neutral residue at the Alanine position would lead to higher potency.

Table 4: Example of Analogue Design and Descriptors for a QSAR Study

| Parent Compound | Analogue Modification | Key Descriptors to Calculate | Expected Impact on Activity (Hypothetical) |

|---|---|---|---|

| H-Phe -Pro-Ala-βNA | H-Tyr -Pro-Ala-βNA | Hydrophobicity (z1), Sterics (z2), Electronic (z3) | May increase activity via new H-bond with Tyr's -OH group. |

| H-Phe-Pro-Ala -βNA | H-Phe-Pro-Gly -βNA | Steric descriptors (Molar Refractivity), Size | May increase flexibility, potentially improving fit or being cleaved faster. |

| H-Phe-Pro-Ala-βNA | H-Phe-Pro-Ala-anilide | logP, Aromaticity index, Molecular Surface Area | Reduced hydrophobicity may decrease binding in a deep hydrophobic pocket. |

Protein-Ligand Interaction Fingerprint Analysis

Protein-Ligand Interaction Fingerprints (PLIFs) are a method to encode and compare the complex 3D interactions between a ligand and a protein in a simple, 1D format (a bitstring). acs.orgbiorxiv.org Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site. nih.gov

Following molecular docking or MD simulations of H-Phe-Pro-Ala-βNA with a target enzyme, a PLIF analysis would be performed to systematically map all significant non-covalent interactions. The process involves:

Interaction Detection: A program identifies all interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges, π-stacking) between the ligand and protein residues within a certain distance cutoff. nih.gov

Fingerprint Generation: This information is converted into a fingerprint. For each residue in the active site, a series of bits is set to '1' if a specific type of interaction is present, and '0' if it is not.

Analysis and Comparison: These fingerprints provide a clear and concise summary of the binding mode. They are highly useful for:

Post-Docking Analysis: Quickly filtering docking poses to identify those that form key, expected interactions. chemrxiv.org

Binding Mode Comparison: Comparing the interaction patterns of different analogues to understand why one is more potent than another.

Virtual Screening: Searching large compound databases for molecules that can replicate the interaction fingerprint of a known active ligand.

For H-Phe-Pro-Ala-βNA, a PLIF would quantitatively confirm the qualitative predictions from docking, such as the specific residues that form hydrophobic contacts with the phenyl and naphthyl rings and those that form hydrogen bonds with the peptide backbone.

Table 5: Simulated Protein-Ligand Interaction Fingerprint (PLIF) for H-Phe-Pro-Ala-βNA in a Hypothetical DPP-IV Active Site

| Interacting Residue | Interaction Type | Ligand Group Involved |

|---|---|---|

| Arg125 | Salt Bridge | N-terminal -NH₃⁺ |

| Glu205 | Hydrogen Bond (Acceptor) | N-terminal -NH₃⁺ |

| Glu206 | Hydrogen Bond (Acceptor) | N-terminal -NH₃⁺ |

| Phe357 | π-π Stacking | Phenylalanine Ring |

| Tyr547 | Hydrophobic Contact | Proline Ring |

| Tyr662 | Hydrophobic Contact | Phenylalanine Ring |

| Val711 | Hydrophobic Contact | Alanine Methyl Group |

Applications of H Phenylalanyl Prolyl Alanyl Beta Naphthylamide As a Biochemical Research Tool

Development of High-Throughput Enzymatic Assays

The chemical properties of H-Phe-Pro-Ala-βNA make it highly suitable for the development of high-throughput screening (HTS) assays. scbt.com The enzymatic reaction generates a signal that can be easily detected, a fundamental requirement for HTS. biosynth.com In a typical assay format, the substrate is incubated with an enzyme source in a multi-well plate. The rate of release of beta-naphthylamine, and thus the increase in fluorescence or absorbance, is monitored over time using a microplate reader. biotium.com This format allows for the simultaneous analysis of hundreds or thousands of samples, making it efficient for large-scale screening campaigns.